![molecular formula C15H21N3 B12589665 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-87-0](/img/structure/B12589665.png)
1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of nitrogen-containing heterocycles, which makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] typically involves the construction of the spirocyclic framework through a series of cyclization reactions. One common approach is the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with bromoalkyltetrahydropyran, followed by a ring-opening and aminocyclization sequence . This method allows for the formation of the spirocyclic structure with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Análisis De Reacciones Químicas
Types of Reactions
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] involves its interaction with nicotinic acetylcholine receptors. This compound acts as a ligand, binding to the receptor sites and modulating their activity. The molecular targets include the alpha4beta2 and alpha7 subtypes of nicotinic acetylcholine receptors, which are involved in various neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
- 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane
- 2-(Pyridin-3-yl)-1-azabicyclo[3.2.1]octane
Uniqueness
1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine] is unique due to its spirocyclic structure, which imparts distinct stereochemical properties and biological activity. Unlike its similar compounds, this structure allows for specific interactions with receptor sites, making it a valuable compound in drug discovery and development .
Propiedades
Número CAS |
646055-87-0 |
|---|---|
Fórmula molecular |
C15H21N3 |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C15H21N3/c1-2-14(11-16-6-1)17-9-5-15(12-17)10-13-3-7-18(15)8-4-13/h1-2,6,11,13H,3-5,7-10,12H2 |
Clave InChI |
RHQJWLPJMQCJOF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC23CCN(C3)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


boranyl](/img/structure/B12589583.png)
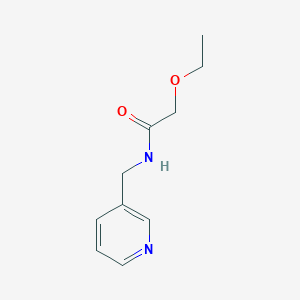
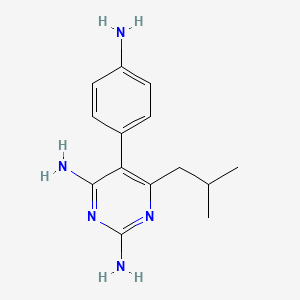
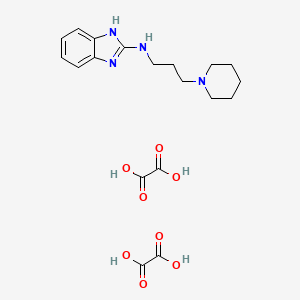
![Phenol, 2-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-](/img/structure/B12589600.png)
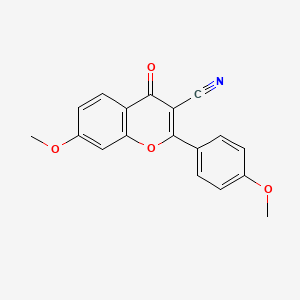


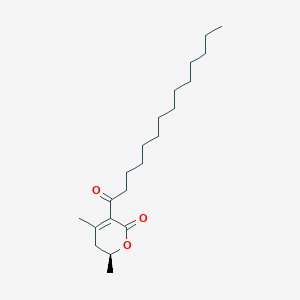
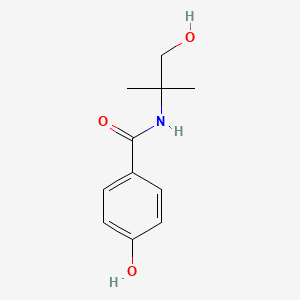
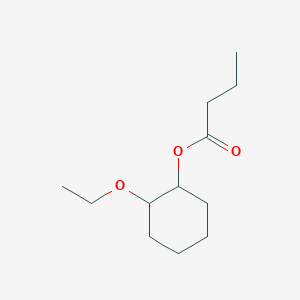
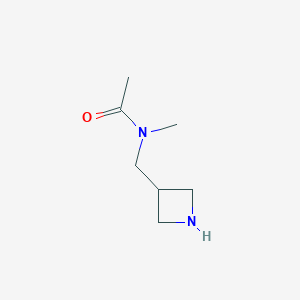

germane](/img/structure/B12589670.png)
